2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Overview
Description
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactions with Substituted Benzylidenemalononitriles and Other Compounds : Youssef (2009) explored the reactions of a similar compound, 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile, with substituted benzylidenemalononitriles and other compounds. This study is significant for understanding the chemical reactivity and potential applications of the compound in synthesizing pyrimidine derivatives (Youssef, 2009).
Synthesis and Anti-Cancer Activities : Abdel-fattah and Elsayed (2009) investigated the synthesis and anti-cancer activities of derivatives formed from the reaction of similar compounds with active-hydrogen containing compounds. This research highlights the potential of these derivatives in cancer treatment (Abdel-fattah & Elsayed, 2009).
Pyrrolobenzo[b]thieno[1,4]diazepines Synthesis : El-Kashef et al. (2007) described the conversion of a related compound into pyrrolobenzo[b]thieno[1,4]diazepines, indicating its utility in synthesizing these complex heterocycles (El-Kashef, Rathelot, Vanelle, & Rault, 2007).
Preparation of Novel Heterocyclic Systems : Bremner et al. (1988) detailed the preparation of novel heterocyclic systems from similar compounds, expanding the chemical diversity and potential applications in medicinal chemistry (Bremner, Browne, Engelhardt, Greenwood, & White, 1988).
Mannich Reaction in Heterocycle Synthesis : Dotsenko, Krivokolysko, and Litvinov (2009) employed the Mannich reaction using related compounds to synthesize thieno[2,3-d]pyrimidines, highlighting the versatility of these compounds in organic synthesis (Dotsenko, Krivokolysko, & Litvinov, 2009).
Microbiological Activity : Miszke et al. (2008) synthesized derivatives starting from similar compounds and evaluated their bacteriostatic and antituberculosis activity, showing potential in the development of new antimicrobial agents (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Synthesis of Chromeno[b]pyridines as Anticancer Agents : Kalpana et al. (2021) synthesized derivatives of 2-amino-4-aryl-5-oxochromeno[4,3-b]pyridine-3-carbonitriles and evaluated their anticancer potential. This research underscores the significance of these compounds in the development of new anticancer drugs (Kalpana, Rani, Seshadri, & Kiran, 2021).
Allosteric Modulators and Antagonists at the A1 Adenosine Receptor : Aurelio et al. (2009) investigated 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as potential allosteric modulators and antagonists at the A1 adenosine receptor, showing their pharmacological relevance (Aurelio, Valant, Figler, Flynn, Linden, Sexton, Christopoulos, & Scammells, 2009).
Mechanism of Action
Properties
IUPAC Name |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c16-8-13-12-6-7-18(10-14(12)19-15(13)17)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNBNBHFRHCKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340237 | |
Record name | 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-37-4 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-(phenylmethyl)thieno[2,3-c]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24237-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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